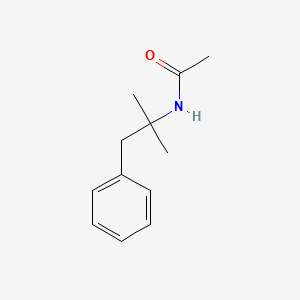

n-(2-Methyl-1-phenylpropan-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-methyl-1-phenylpropan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10(14)13-12(2,3)9-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEJEOTYLAFEDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C)(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295678 | |

| Record name | N-(1,1-Dimethyl-2-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5531-33-9 | |

| Record name | N-(1,1-Dimethyl-2-phenylethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5531-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (N-(2-Methyl-1-phenyl-2 propanyl) acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005531339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5531-33-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1,1-Dimethyl-2-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (N-(2-methyl-1-phenyl-2 propanyl) acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 2 Methyl 1 Phenylpropan 2 Yl Acetamide and Its Analogs

Classical Approaches to Amide Formation

The traditional synthesis of N-(2-Methyl-1-phenylpropan-2-yl)acetamide relies on the acylation of the corresponding primary amine, 2-Methyl-1-phenylpropan-2-amine. This transformation is typically achieved using common acetylating agents.

Acetylation of 2-Methyl-1-phenylpropan-2-amine Precursors

The direct acetylation of the amine precursor is a straightforward and widely employed method for forming the target amide. This nucleophilic acyl substitution reaction involves the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of an acetylating agent. The choice of agent influences the reaction conditions and reactivity.

Acetic anhydride (B1165640) is a common and effective reagent for the acetylation of amines. researchgate.net The reaction proceeds by the nucleophilic amine attacking one of the carbonyl groups of the anhydride. This is followed by the elimination of an acetate (B1210297) ion, which is a good leaving group, to form the stable amide bond. This method is often preferred due to the moderate reactivity of acetic anhydride and the formation of acetic acid as a benign byproduct. youtube.com The reaction can be carried out under solvent-free conditions or in various solvents. frontiersin.orgmdpi.com For amines in the form of their hydrochloride salts, the acetylation can be efficiently performed in an aqueous medium with the addition of a base like sodium bicarbonate. researchgate.net

Table 1: General Conditions for Acetylation using Acetic Anhydride

| Parameter | Description | Typical Conditions |

|---|---|---|

| Substrate | Amine | 2-Methyl-1-phenylpropan-2-amine |

| Reagent | Acetylating Agent | Acetic Anhydride (Ac₂O) |

| Stoichiometry | Amine:Anhydride | Typically 1:1 to 1:1.5 |

| Solvent | Reaction Medium | Aprotic solvents (e.g., Dichloromethane, THF) or aqueous medium |

| Catalyst/Base | Additive | Often optional; can include weak bases like NaHCO₃ or pyridine |

| Temperature | Reaction Temperature | Room temperature to moderate heating (e.g., 60 °C) mdpi.com |

Acetyl chloride is a more reactive acylating agent compared to acetic anhydride, leading to faster reaction rates. The high electrophilicity of the carbonyl carbon in acetyl chloride makes it highly susceptible to nucleophilic attack by the amine. However, this reaction produces hydrogen chloride (HCl) as a byproduct. researchgate.netijpsr.info The generated HCl can react with the starting amine to form an unreactive ammonium (B1175870) salt, thereby halting the reaction. To prevent this, a stoichiometric amount of a non-nucleophilic base is typically added to scavenge the HCl.

Table 2: General Conditions for Acetylation using Acetyl Chloride

| Parameter | Description | Typical Conditions |

|---|---|---|

| Substrate | Amine | 2-Methyl-1-phenylpropan-2-amine |

| Reagent | Acetylating Agent | Acetyl Chloride (AcCl) |

| Stoichiometry | Amine:AcCl:Base | Typically 1:1:1 |

| Solvent | Reaction Medium | Aprotic solvents (e.g., Dichloromethane, Diethyl ether, Dioxane) researchgate.net |

| Base | HCl Scavenger | Pyridine, Triethylamine (B128534), or another tertiary amine |

| Temperature | Reaction Temperature | Often performed at low temperatures (e.g., 0 °C) to control the exothermic reaction |

Role of Basic Catalysis in Condensation Reactions

Basic catalysis plays a crucial role in amide formation, particularly in condensation reactions. In syntheses utilizing acetyl chloride, the addition of a base is not merely catalytic but essential. The base, typically a tertiary amine like triethylamine or pyridine, neutralizes the hydrogen chloride byproduct. researchgate.netijpsr.info This prevents the protonation of the nucleophilic amine starting material, ensuring it remains available to react.

In reactions involving acetic anhydride, a base can also be employed to accelerate the reaction. While not always strictly necessary, the base can deprotonate the tetrahedral intermediate, facilitating the elimination of the acetate leaving group. In some procedures, weak inorganic bases such as sodium bicarbonate are sufficient to neutralize the acetic acid byproduct, which can be particularly useful when working with acid-sensitive substrates or amine hydrochloride salts. researchgate.net

Advanced Synthetic Strategies

Beyond classical methods, advanced strategies have been developed to control specific molecular features, such as stereochemistry, in the synthesis of this compound and its analogs.

Stereoselective Synthesis of this compound Isomers

While this compound itself is achiral, its analogs can possess stereocenters. The principles of stereoselective synthesis are critical for producing specific isomers of these related chiral compounds. This is typically achieved by using a starting material that is already enantiomerically pure.

For example, in the synthesis of related complex acetamides, a chiral precursor amine is used to ensure the final product has a specific, controlled stereochemistry. nih.goviucr.org The synthesis of 2-{(1S,2S)-1-Hydroxy-1-phenylpropan-2-ylamino}-N-(3-methylphenyl)acetamide, for instance, starts with pseudoephedrine, a naturally occurring chiral molecule. nih.goviucr.orgresearchgate.net The acylation step proceeds without altering the existing chiral centers, thereby transferring the stereochemistry of the precursor to the final product.

Applying this principle to the target compound's analogs, if a synthesis were to begin with an enantiomerically pure amine, such as (R)-2-Methyl-1-phenylpropan-2-amine or (S)-2-Methyl-1-phenylpropan-2-amine, the subsequent acetylation would yield the corresponding (R) or (S) isomer of the N-acetylated product. The acylation step itself does not typically affect the stereochemical integrity of the carbon alpha to the nitrogen atom.

Organometallic Reaction Pathways in Analog Synthesis

Organometallic reagents are powerful tools in the synthesis of analogs of this compound, allowing for the introduction of a wide array of functional groups and structural motifs. Grignard and organolithium reagents, in particular, play a crucial role in the formation of carbon-carbon and carbon-heteroatom bonds, which is essential for creating structural diversity.

One key strategy for synthesizing analogs involves the reaction of organometallic reagents with electrophilic precursors. For instance, the ring-opening of a chiral epoxide with a Grignard reagent has been successfully employed in the synthesis of precursors for complex molecules. This methodology can be adapted to produce analogs of this compound. For example, a suitably substituted phenyl epoxide can be reacted with an organomagnesium or organolithium reagent to introduce a variety of alkyl or aryl groups at a specific position, leading to a diverse library of amino alcohol precursors. These precursors can then be converted to the corresponding acetamides.

The following table illustrates the potential for diversity in analog synthesis using different organometallic reagents with a model epoxide precursor:

| Precursor | Organometallic Reagent | Resulting Intermediate | Potential Analog |

| 1-phenyl-2,2-dimethyloxirane | Methylmagnesium bromide | 2-methyl-1-phenylpropan-2-ol | N-(2-hydroxy-2-methyl-1-phenylpropan-2-yl)acetamide |

| 1-phenyl-2,2-dimethyloxirane | Phenyllithium | 1,2-diphenyl-2-methylpropan-1-ol | N-(2-hydroxy-1,2-diphenyl-2-methylpropyl)acetamide |

| 1-phenyl-2,2-dimethyloxirane | Ethylmagnesium chloride | 3-methyl-2-phenylbutan-2-ol | N-(2-hydroxy-3-methyl-2-phenylbutan-2-yl)acetamide |

Furthermore, the addition of organometallic reagents to imines or their derivatives represents another viable pathway for the synthesis of analogs. The reaction of an organolithium or Grignard reagent with an appropriately substituted imine can generate a variety of amine precursors with different substitution patterns on the carbon backbone. Subsequent acylation would then yield the desired N-acetylated analogs. The choice of the organometallic reagent is critical in determining the nature of the substituent introduced, thereby allowing for the systematic modification of the molecule's properties.

Enzymatic Approaches to this compound Synthesis

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for producing this compound and its chiral analogs. The high stereospecificity of enzymes is particularly advantageous for the synthesis of enantiomerically pure compounds. Lipases and transaminases are two classes of enzymes that have demonstrated significant potential in this area.

Lipases are widely used for the kinetic resolution of racemic amines through enantioselective acylation. scialert.netscialert.net This process can be applied to the synthesis of chiral this compound. In a typical kinetic resolution, a racemic mixture of 2-methyl-1-phenylpropan-2-amine is reacted with an acyl donor in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer, leaving the other unreacted. The resulting N-acetylated product and the unreacted amine can then be separated. The efficiency of this resolution is highly dependent on the choice of lipase, acyl donor, and reaction conditions. For instance, Candida antarctica lipase B (CALB) has been shown to be effective in resolving α-phenylethylamine, a structurally related compound. scialert.netnih.gov

| Enzyme | Acyl Donor | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Candida antarctica Lipase B (CALB) | Ethyl acetate | (R,S)-α-phenylethylamine | (R)-N-(1-phenylethyl)acetamide | >99% | nih.gov |

| Pseudomonas cepacia Lipase | Ethoxy ethyl acetate | (R,S)-α-phenylethylamine | (R)-N-(1-phenylethyl)acetamide | High | scialert.net |

Transaminases (TAs) provide another powerful enzymatic route for the synthesis of the chiral amine precursor to this compound. nih.govrsc.org These enzymes catalyze the transfer of an amino group from an amino donor to a ketone substrate. By using a prochiral ketone, such as 1-phenyl-2-methylpropan-1-one, and a suitable transaminase, it is possible to synthesize the enantiomerically pure (R)- or (S)-2-methyl-1-phenylpropan-2-amine. nih.govrsc.orgresearchgate.net The choice of a specific transaminase, either (R)-selective or (S)-selective, dictates the stereochemistry of the resulting amine. This amine can then be readily acylated to yield the desired enantiopure acetamide (B32628).

| Transaminase Type | Ketone Substrate | Amine Product | Conversion | Enantiomeric Excess (ee) |

| (R)-Transaminase | 1-phenyl-2-methylpropan-1-one | (R)-2-methyl-1-phenylpropan-2-amine | 88-89% | >99% |

| (S)-Transaminase (in kinetic resolution) | (R,S)-2-methyl-1-phenylpropan-2-amine | (R)-2-methyl-1-phenylpropan-2-amine (unreacted) | >48% | >95% |

Controlled Ring-Opening Reactions for Precursor Formation

The controlled ring-opening of strained heterocyclic compounds, such as epoxides and aziridines, is a versatile strategy for the synthesis of key precursors to this compound and its analogs. These reactions allow for the stereospecific introduction of amino and hydroxyl functionalities, which are essential for building the core structure of the target molecule.

The regioselective ring-opening of epoxides with nitrogen nucleophiles is a well-established method for the synthesis of β-amino alcohols. mdpi.comresearchgate.netnih.gov For the synthesis of a precursor to this compound, a 1-phenyl-2,2-dimethyloxirane could be reacted with an amine source, such as ammonia (B1221849) or a protected amine equivalent. The nucleophilic attack would preferentially occur at the less sterically hindered carbon atom, leading to the formation of 2-amino-2-methyl-1-phenylpropan-1-ol. Subsequent functional group manipulations, such as reduction of the hydroxyl group and acylation of the amine, would yield the final product. The stereochemistry of the epoxide precursor can be controlled, allowing for the synthesis of specific stereoisomers of the amino alcohol intermediate.

| Epoxide Precursor | Nucleophile | Ring-Opened Product |

| (R)-1-phenyl-2,2-dimethyloxirane | Ammonia | (R)-2-amino-2-methyl-1-phenylpropan-1-ol |

| (S)-1-phenyl-2,2-dimethyloxirane | Benzylamine | (S)-2-(benzylamino)-2-methyl-1-phenylpropan-1-ol |

Similarly, the ring-opening of aziridines provides a direct route to 1,2-diamines or amino alcohols, which can serve as precursors to analogs of this compound. nih.govresearchgate.netnih.gov An appropriately substituted N-activated aziridine (B145994), for example, an N-tosyl-2-benzyl-2-methylaziridine, can undergo regioselective ring-opening with various nucleophiles. nih.gov The choice of nucleophile determines the nature of the functional group introduced. For instance, reaction with water or an alcohol would yield an amino alcohol, while reaction with an amine would produce a diamine. The regioselectivity of the ring-opening is influenced by both steric and electronic factors of the aziridine and the nucleophile. nih.govresearchgate.net This methodology offers a high degree of control over the final structure of the precursor molecule.

| Aziridine Precursor | Nucleophile | Ring-Opened Product |

| N-Tosyl-2-benzyl-2-methylaziridine | Water | N-Tosyl-2-amino-2-methyl-1-phenylpropan-1-ol |

| N-Tosyl-2-benzyl-2-methylaziridine | Aniline | N-Tosyl-N'-phenyl-2-methyl-1-phenylpropane-1,2-diamine |

Chemical Reactivity and Transformations of N 2 Methyl 1 Phenylpropan 2 Yl Acetamide

Oxidative Transformations of the Amide and Aromatic Moieties

Limited specific experimental data exists for the oxidative transformation of N-(2-Methyl-1-phenylpropan-2-yl)acetamide. However, based on the known reactivity of related N-alkyl amides and aromatic compounds, several oxidative pathways can be anticipated.

The amide moiety itself is generally resistant to oxidation under mild conditions. However, the benzylic position (the CH2 group attached to the phenyl ring) is susceptible to oxidation. Strong oxidizing agents could potentially cleave the carbon-carbon bond or oxidize the benzylic carbon.

The phenyl ring can undergo oxidation under harsh conditions, potentially leading to ring-opening or the formation of phenolic compounds. However, such reactions typically require potent oxidizing agents and are often unselective.

| Potential Oxidative Reaction | Reagent/Conditions | Expected Product(s) |

| Benzylic Oxidation | Strong oxidants (e.g., KMnO4, CrO3) | Benzoic acid derivatives, cleavage products |

| Aromatic Ring Oxidation | Harsh conditions (e.g., O3, RuO4) | Phenols, ring-opened products |

Reductive Pathways of this compound

The reduction of the amide functional group in this compound is a well-established transformation. Amides can be reduced to the corresponding amines using powerful reducing agents such as lithium aluminum hydride (LiAlH4). masterorganicchemistry.commasterorganicchemistry.com This reaction effectively converts the carbonyl group (C=O) into a methylene (B1212753) group (CH2).

The mechanism of amide reduction with LiAlH4 involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the formation of an aluminum-oxygen bond. Subsequent elimination of an aluminate species generates an iminium ion, which is then further reduced by another equivalent of hydride to yield the final amine product.

| Reduction Reaction | Reagent | Product |

| Amide to Amine | Lithium Aluminum Hydride (LiAlH4) | N-(2-Methyl-1-phenylpropan-2-yl)ethanamine |

Nucleophilic Substitution Reactions Involving the Amide Nitrogen

The amide nitrogen in this compound is generally not susceptible to nucleophilic substitution. arkat-usa.org The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group through resonance, which significantly reduces its nucleophilicity and basicity. mdpi.com This resonance stabilization makes the carbon-nitrogen bond of the amide robust and resistant to cleavage by nucleophiles under standard conditions.

While SN2 reactions at the amide nitrogen have been studied in highly specialized systems, such as N-acyloxy-N-alkoxyamides, these conditions are not applicable to simple N-alkyl amides like the subject compound. arkat-usa.org Therefore, direct nucleophilic substitution at the amide nitrogen of this compound is not a feasible reaction pathway.

Electrophilic Aromatic Substitution on the Phenyl Ring System

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic compounds. wvu.edunih.govyoutube.commsu.edu The outcome of such reactions is directed by the activating or deactivating nature of the substituent attached to the ring. The N-acetyl-2-methyl-2-propylamino group is considered an ortho-, para-directing deactivator. The deactivating nature arises from the electron-withdrawing inductive effect of the amide carbonyl group. However, the lone pair of electrons on the nitrogen atom can be donated to the ring through resonance, directing incoming electrophiles to the ortho and para positions.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically in the presence of a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst.

| Electrophilic Aromatic Substitution | Reagents | Expected Major Products |

| Bromination | Br2, FeBr3 | ortho- and para-bromo derivatives |

| Nitration | HNO3, H2SO4 | ortho- and para-nitro derivatives |

| Sulfonation | SO3, H2SO4 | ortho- and para-sulfonic acid derivatives |

Intramolecular Cyclization Studies and Rearrangements

A thorough review of the scientific literature reveals no specific studies on the intramolecular cyclization or rearrangement reactions of this compound. While intramolecular cyclizations are important synthetic strategies for the formation of heterocyclic compounds from various amide derivatives, there is no available research detailing such transformations for this particular molecule.

Investigation of Radical Cyclization Mechanisms

No studies have been reported on the investigation of radical cyclization mechanisms involving this compound.

Nucleophilic Cyclization Processes

There are no documented studies on nucleophilic cyclization processes involving this compound in the reviewed scientific literature.

Advanced Spectroscopic and Crystallographic Characterization of N 2 Methyl 1 Phenylpropan 2 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for determining the precise structure of N-(2-Methyl-1-phenylpropan-2-yl)acetamide by providing information on the chemical environment, connectivity, and spatial arrangement of its atoms.

Detailed analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the assignment of each signal to a specific nucleus within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The phenyl group protons would typically appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm). The methylene (B1212753) (-CH₂-) protons adjacent to the phenyl ring would likely resonate as a singlet around δ 2.8-3.0 ppm. The two equivalent methyl groups on the quaternary carbon are expected to produce a sharp singlet at approximately δ 1.4 ppm, integrating to six protons. The acetyl methyl group protons would also appear as a singlet, typically around δ 1.9-2.0 ppm. Finally, the amide proton (-NH-) would present as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide complementary information. The carbonyl carbon of the acetamide (B32628) group is expected to have a chemical shift in the range of δ 169-171 ppm. The carbons of the phenyl ring would show signals between δ 126-138 ppm. The quaternary carbon atom bonded to the nitrogen would likely appear around δ 58-60 ppm. The methylene carbon adjacent to the phenyl group is predicted to be in the region of δ 45-48 ppm. The two equivalent methyl carbons attached to the quaternary center would give a single signal around δ 25-28 ppm, and the acetyl methyl carbon would resonate at approximately δ 23-25 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

| Phenyl C-H | 7.2-7.4 (m, 5H) | 126-138 |

| Benzyl (B1604629) -CH₂- | 2.8-3.0 (s, 2H) | 45-48 |

| Quaternary C | - | 58-60 |

| C(CH₃)₂ | 1.4 (s, 6H) | 25-28 |

| Amide N-H | Variable (br s, 1H) | - |

| Acetyl C=O | - | 169-171 |

| Acetyl -CH₃ | 1.9-2.0 (s, 3H) | 23-25 |

Note: These are predicted values and may differ from experimental results. s = singlet, m = multiplet, br = broad.

To confirm the assignments made from one-dimensional NMR, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

An HSQC spectrum would show correlations between protons and the carbon atoms they are directly attached to, confirming, for example, the connection between the methylene protons and the benzyl carbon.

The this compound molecule possesses an amide bond, which is known to exhibit restricted rotation due to the partial double bond character of the C-N bond. This can lead to the existence of different conformers (rotamers). Dynamic NMR (DNMR) studies, conducted at various temperatures, could provide insight into the rotational energy barrier around the amide bond. At low temperatures, separate signals for atoms in different conformational environments might be observed, which would coalesce as the temperature increases and the rate of rotation becomes faster on the NMR timescale. However, no specific dynamic NMR studies for this compound have been reported in the literature.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information from its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. The calculated exact mass for the molecular formula C₁₂H₁₇NO is 191.1310. An HRMS measurement providing a mass value very close to this would confirm the elemental composition of the synthesized compound, distinguishing it from other compounds with the same nominal mass.

In mass spectrometry, the molecular ion can undergo fragmentation, and the resulting fragment ions provide valuable structural clues. For this compound, a likely primary fragmentation pathway would be the cleavage of the C-C bond between the quaternary carbon and the benzylic methylene group. This would lead to the formation of a stable benzyl radical (C₇H₇) and a cation at m/z 100, or a benzyl cation (tropylium ion) at m/z 91. Another significant fragmentation could be the loss of the acetamide group. The analysis of these fragmentation patterns, often using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), is instrumental in confirming the molecular structure.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z (Predicted) | Possible Fragment Ion | Formula |

| 191 | [M]⁺ | [C₁₂H₁₇NO]⁺ |

| 176 | [M - CH₃]⁺ | [C₁₁H₁₄NO]⁺ |

| 100 | [M - C₇H₇]⁺ | [C₅H₁₀NO]⁺ |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ |

Based on a comprehensive search for scientific literature, it is not possible to generate the requested article on “this compound.” The search did not yield any specific published experimental data for the advanced spectroscopic and crystallographic characterization of this particular compound.

The strict requirement to focus solely on "this compound" and to adhere to the detailed outline concerning its vibrational spectroscopy and X-ray crystallography cannot be met due to the absence of requisite data in the available scientific literature.

Detailed research findings, data tables, and specific analyses for the following sections were not found for this compound:

X-ray Crystallography for Solid-State Structure Determination:There is no evidence of a solved crystal structure for this compound. Consequently, information regarding its solid-state conformation, dihedral angles, crystal packing, and intermolecular interactions is not available.

Searches for this compound primarily yield basic chemical information (molecular formula, weight) or results for structurally different, though related, molecules. Using data from other compounds would violate the explicit instructions of this request. Therefore, a scientifically accurate article adhering to the specified structure and content requirements cannot be produced at this time.

Computational and Theoretical Chemistry Studies

Global Reactivity Descriptors and Reactivity Prediction

Computational chemistry provides powerful tools for predicting the reactivity of molecules through the calculation of global reactivity descriptors, which are derived from Density Functional Theory (DFT). These descriptors offer a quantitative measure of a molecule's stability and its propensity to participate in chemical reactions. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).

The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO energy gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to chemical transformations.

Chemical potential (μ) signifies the tendency of electrons to escape from a system. Chemical hardness (η) measures the resistance of a molecule to changes in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap and is less reactive, whereas a "soft" molecule has a small HOMO-LUMO gap and is more reactive. The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons.

To illustrate the application of these concepts, the following table presents hypothetical global reactivity descriptors for n-(2-Methyl-1-phenylpropan-2-yl)acetamide, based on typical values observed for similar N-arylacetamides in computational studies.

Interactive Data Table: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Hypothetical Value (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.3 | Chemical reactivity and stability |

| Chemical Potential | μ | -3.85 | Electron escaping tendency |

| Chemical Hardness | η | 2.65 | Resistance to change in electron distribution |

| Global Electrophilicity Index | ω | 2.79 | Electron-accepting capacity |

Note: The values in this table are hypothetical and serve for illustrative purposes to demonstrate the concept of global reactivity descriptors. Specific values would need to be determined through dedicated DFT calculations for this compound.

Theoretical Models for Reaction Pathways and Transition States

Theoretical chemistry also allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For compounds like this compound, understanding potential reaction pathways, such as thermal decomposition, is crucial for predicting its stability and potential byproducts under various conditions.

A relevant theoretical model for the decomposition of related N-substituted amides involves a six-membered transition state. researchgate.net In this proposed mechanism, the thermal decomposition is initiated by the abstraction of a hydrogen atom from a carbon atom alpha to the nitrogen by the carbonyl oxygen. This process proceeds through a cyclic transition state, leading to the formation of an alkene and an isocyanate or its subsequent products.

For this compound, a plausible thermal decomposition pathway could involve the formation of a six-membered transition state leading to the elimination of 2-methyl-1-propene and the formation of phenyl isocyanate, which could then undergo further reactions. The steric hindrance caused by the bulky 2-methyl-1-phenylpropan-2-yl group might influence the stability of the transition state and, consequently, the activation energy of the reaction.

Computational studies on N-substituted diacetamides have utilized DFT to model such reaction pathways. researchgate.net These studies calculate the thermodynamic parameters and activation energies for the proposed mechanisms, providing insights into the feasibility of different decomposition routes. For example, the orientation of the phenyl group relative to the amide plane has been shown to affect the delocalization of nitrogen's lone pair of electrons, which in turn influences the activation energy. researchgate.net In the case of this compound, the conformation of the bulky substituent would similarly be a critical factor in determining the energetics of the transition state.

Further theoretical investigations would be necessary to precisely map the potential energy surface for the reactions of this compound, identify the exact structure of the transition states, and calculate the associated energy barriers. Such studies would provide a deeper understanding of its chemical behavior and stability.

Derivatization and Synthetic Applications of N 2 Methyl 1 Phenylpropan 2 Yl Acetamide

Functionalization of the Amide Nitrogen for Novel Derivatives

The amide group in N-(2-Methyl-1-phenylpropan-2-yl)acetamide contains a reactive N-H bond that serves as a primary site for functionalization. This allows for the introduction of various substituents, leading to the creation of a diverse library of N-substituted derivatives. Common strategies for functionalizing the amide nitrogen include alkylation and acylation reactions.

One significant derivatization pathway involves the N-alkylation of the amide. For instance, the hydrogen atom on the nitrogen can be substituted with an alkyl group, such as a methyl group. This is a crucial step in modifying the compound's chemical properties. Following N-alkylation, further modifications can be made to the acetyl group. A key example of this multi-step functionalization is the synthesis of 2-Chloro-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide. pharmaffiliates.com In this derivative, the amide nitrogen has been first methylated and subsequently, the acetyl group has been chlorinated, demonstrating a sequential approach to creating complex derivatives. pharmaffiliates.com Such chloroacetamide derivatives are highly valuable in synthetic chemistry due to the reactivity of the carbon-chlorine bond, which allows for facile nucleophilic substitution. researchgate.net

Table 1: Examples of Amide Nitrogen Functionalization

| Starting Compound | Reagents/Conditions | Functionalized Product |

|---|

Modification of the Phenylpropan-2-yl Moiety

The phenylpropan-2-yl portion of the molecule offers another key site for structural modification, primarily through alterations to the phenyl ring. These modifications are typically incorporated during the synthesis of the precursor amine, 2-methyl-1-phenylpropan-2-amine, before the acylation step that forms the final acetamide (B32628).

A patented synthetic route for related 2-methyl-1-substituted phenyl-2-propanamine compounds reveals that various substituents can be introduced onto the phenyl ring. google.com This is achieved by starting with a correspondingly substituted benzyl (B1604629) chloride. This methodology allows for the preparation of a wide array of analogs where the phenyl group is functionalized with different electron-donating or electron-withdrawing groups. These substitutions can significantly influence the electronic properties and, consequently, the biological activity of the final derivatives. google.com

Table 2: Potential Substituents on the Phenyl Ring of the Precursor Amine

| Substituent (R) on Phenyl Ring |

|---|

| Hydrogen |

| Methyl |

| Ethyl |

| Methoxy |

| Hydroxyl |

| Nitro |

| Dimethylamino |

| Halogen (Fluorine, Chlorine, Bromine, Iodine) |

Data derived from synthetic methods for precursor amines. google.com

Utilization as a Synthetic Intermediate in Complex Organic Synthesis

This compound serves as a valuable building block in the synthesis of more elaborate molecular architectures. echemi.com Its utility stems from the ability to selectively functionalize different parts of the molecule, making it a versatile intermediate for a range of chemical products.

This compound is a direct precursor to a variety of acetamide derivatives. Aromatic amides and related structures are considered vital intermediates in the development of pharmaceuticals. nih.govresearchgate.net The transformation of this compound into activated intermediates, such as N-substituted-2-chloroacetamides, is a key strategy. The synthesis of 2-Chloro-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide exemplifies this, where the parent compound is the starting point for a more reactive synthetic tool. pharmaffiliates.com These chlorinated acetamides are highly sought after in organic synthesis because the chlorine atom acts as a good leaving group, enabling reactions with a wide range of nucleophiles. researchgate.net

Table 3: Synthetic Progression of Acetamide Derivatives

| Precursor Compound | Derivative | CAS Number | Molecular Formula |

|---|---|---|---|

| This compound | N/A | 5531-33-9 | C₁₂H₁₇NO |

The derivatives of this compound, particularly the chlorinated intermediates, are instrumental in the synthesis of heterocyclic compounds. N-aryl 2-chloroacetamides are known to react with various nucleophiles, including those containing nitrogen, oxygen, and sulfur, to form cyclic structures. researchgate.net

For example, the reactive chlorine atom in a derivative like 2-Chloro-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide can undergo nucleophilic substitution with species containing multiple nucleophilic sites, leading to cyclization and the formation of heterocyclic rings. pharmaffiliates.comresearchgate.net This pathway is a common strategy for constructing pharmacologically relevant scaffolds such as pyrimidines or indoles. Although specific examples originating directly from this compound are not extensively documented in public literature, the chemical reactivity of its chloroacetamide derivative strongly supports its potential in this synthetic application. researchgate.net

Regioselectivity and Stereoselectivity in Derivatization Reactions

Controlling the selectivity of reactions is paramount in the synthesis of complex molecules. In the derivatization of this compound, both regioselectivity and stereoselectivity are important considerations.

The molecule possesses several potential reaction sites: the amide nitrogen, the α-carbon of the acetyl group, and the aromatic phenyl ring. Achieving regioselectivity requires careful choice of reagents and reaction conditions.

Amide Nitrogen: The N-H bond is the most acidic proton, making it the primary site for deprotonation and subsequent alkylation or acylation under basic conditions. Functionalizing the nitrogen first, as seen in the synthesis of its N-methyl derivative, can serve as a protecting step, allowing for subsequent reactions at other positions. pharmaffiliates.com

Acetyl Group: The methyl group of the acetyl moiety can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles. This functionalization is typically performed after protecting the more reactive amide nitrogen.

Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution. The existing alkyl substituent directs incoming electrophiles to the ortho and para positions. The steric bulk of the tert-alkyl group attached to the amide nitrogen may influence the ratio of ortho to para products, potentially favoring the less hindered para position.

Catalyst Screening for Enhanced Selectivity

Information not available.

Solvent Effects on Reaction Outcomes

Information not available.

Mechanistic Investigations of Reactions Involving N 2 Methyl 1 Phenylpropan 2 Yl Acetamide

Elucidation of Nucleophilic Substitution Mechanisms

The synthesis of N-(2-Methyl-1-phenylpropan-2-yl)acetamide can be achieved through a nucleophilic substitution reaction, most notably the Ritter reaction. wikipedia.orgorganic-chemistry.orgsciencemadness.org This reaction involves the addition of a nitrile to a carbocation, which is then hydrolyzed to form the corresponding N-alkyl amide. wikipedia.orgorganic-chemistry.org

The mechanism of the Ritter reaction for the formation of this compound from 2-methyl-1-phenyl-2-propanol (B89539) and acetonitrile (B52724) in the presence of a strong acid, such as sulfuric acid, proceeds through several key steps. wikipedia.orgorganic-chemistry.orgsciencemadness.org

Step 1: Formation of a Carbocation The reaction is initiated by the protonation of the hydroxyl group of the alcohol by the strong acid, followed by the loss of a water molecule to form a stable tertiary carbocation. sciencemadness.org

Step 2: Nucleophilic Attack by the Nitrile The lone pair of electrons on the nitrogen atom of the nitrile (acetonitrile in this case) acts as a nucleophile, attacking the electrophilic carbocation. This results in the formation of a nitrilium ion intermediate. organic-chemistry.org

Step 3: Hydrolysis of the Nitrilium Ion The nitrilium ion is then attacked by a water molecule in a hydrolysis step. wikipedia.orgsciencemadness.org This is followed by deprotonation to yield the final N-alkyl amide product, this compound. organic-chemistry.org

Table 1: Key Steps in the Ritter Reaction for the Synthesis of this compound

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1 | 2-Methyl-1-phenyl-2-propanol, H₂SO₄ | Tertiary Carbocation, H₂O | Protonation of the alcohol and subsequent loss of water to form a stable carbocation. sciencemadness.org |

| 2 | Tertiary Carbocation, Acetonitrile | Nitrilium Ion | Nucleophilic attack of the nitrile on the carbocation. organic-chemistry.org |

| 3 | Nitrilium Ion, H₂O | This compound | Hydrolysis of the nitrilium ion to form the final amide product. wikipedia.orgsciencemadness.org |

Studies on Oxidation and Reduction Reaction Pathways

Detailed mechanistic studies specifically on the oxidation and reduction of this compound are not extensively reported in the available literature. However, general principles of amide chemistry can be applied to predict potential reaction pathways.

Oxidation: Amides are generally resistant to oxidation. However, under strong oxidizing conditions, the benzyl (B1604629) C-H bonds could potentially be oxidized. For instance, oxidation of related acetamides has been shown to yield various products depending on the oxidant and reaction conditions. nih.gov

Reduction: The amide functional group in this compound can be reduced to the corresponding amine, N-(2-methyl-1-phenylpropan-2-yl)ethanamine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the amide, followed by the elimination of the oxygen atom.

Characterization of Reaction Intermediates and Transient Species

The primary and most well-characterized intermediate in the synthesis of this compound via the Ritter reaction is the nitrilium ion . organic-chemistry.org This species is formed from the reaction of the tertiary carbocation with the nitrile. The stability of the tertiary carbocation precursor is a key factor in the success of this reaction.

Spectroscopic techniques can be employed to detect and characterize such transient species. For instance, in related reactions, the formation of intermediates can be monitored using techniques like NMR spectroscopy.

Kinetic Studies of Steric and Electronic Effects on Reactivity

While specific kinetic data for this compound is scarce, the principles of steric and electronic effects on reaction rates can be inferred from the structure of the molecule and the mechanisms of its reactions.

Steric Effects: The bulky tertiary alkyl group (2-methyl-1-phenylpropan-2-yl) attached to the nitrogen atom of the amide can exert significant steric hindrance. This can influence the rate of reactions involving nucleophilic attack at the carbonyl carbon. For instance, in hydrolysis reactions, the approach of a nucleophile might be sterically hindered, leading to a slower reaction rate compared to less hindered amides.

Electronic Effects: The phenyl group, being in proximity to the tertiary carbon, can influence the stability of the carbocation intermediate in the Ritter reaction through resonance and inductive effects. The electron-donating or withdrawing nature of substituents on the phenyl ring would be expected to modulate the rate of carbocation formation and its subsequent reaction with the nitrile. For example, electron-donating groups would stabilize the carbocation, potentially increasing the reaction rate.

Table 2: Predicted Steric and Electronic Effects on Reactivity

| Reaction Type | Influencing Factor | Predicted Effect on Rate | Rationale |

|---|---|---|---|

| Nucleophilic Acyl Substitution | Steric Hindrance from the tert-alkyl group | Decrease | The bulky group hinders the approach of the nucleophile to the carbonyl carbon. |

| Ritter Reaction (Formation) | Electronic effects of phenyl group substituents | Electron-donating groups: Increase; Electron-withdrawing groups: Decrease | Stabilization or destabilization of the carbocation intermediate. |

Q & A

Q. Methodological Answer :

- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and steric bulk. Compare with analogs lacking the methyl group.

- Structure-activity relationship (SAR) : Synthesize derivatives with substituents on the phenyl ring (e.g., electron-withdrawing groups) and test against biological targets (e.g., cancer cell lines via MTT assays). For example, methoxy or halogen substituents may enhance membrane permeability .

- Data interpretation : Use regression analysis to correlate Hammett constants () or Taft steric parameters () with IC values .

Advanced: How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

Q. Methodological Answer :

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding. The tert-butyl group may confer lipophilicity, improving bioavailability but increasing off-target interactions.

- Dose-response refinement : Adjust in vivo dosing regimens based on in vitro IC values and ADME predictions.

- Control experiments : Include positive controls (e.g., cisplatin for cytotoxicity) and validate assays using orthogonal methods (e.g., apoptosis via flow cytometry alongside MTT results) .

Advanced: What strategies are effective for resolving racemic mixtures or enantiomeric impurities in this compound?

Q. Methodological Answer :

- Chiral chromatography : Use Chiralpak columns (e.g., IA or IB) with hexane/isopropanol mobile phases.

- Derivatization : Convert the acetamide to a diastereomeric pair using a chiral derivatizing agent (e.g., Mosher’s acid chloride) and analyze via -NMR.

- Crystallization-induced asymmetric transformation : Optimize solvent systems (e.g., ethanol/water) to favor crystallization of one enantiomer .

Basic: What are the best practices for evaluating this compound’s stability under varying storage conditions?

Q. Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks.

- Analytical monitoring : Use HPLC with UV detection (210–254 nm) to quantify degradation products.

- Key stability indicators : Hydrolysis of the acetamide bond (monitor free amine via LC-MS) or oxidation of the phenyl group (e.g., formation of quinones) .

Advanced: How can this compound be functionalized for targeted drug delivery or imaging applications?

Q. Methodological Answer :

- Pro-drug design : Introduce a cleavable linker (e.g., ester or peptide) at the acetamide nitrogen for enzymatic activation in specific tissues.

- Radiolabeling : Synthesize - or -labeled analogs for PET imaging. For example, replace a methyl group with a fluorine atom using -fluoride nucleophilic substitution .

- Conjugation : Attach polyethylene glycol (PEG) chains or antibody fragments via NHS-ester chemistry to enhance tumor targeting .

Advanced: What computational tools are recommended for predicting intermolecular interactions in cocrystals or polymorphs?

Q. Methodological Answer :

- Crystal structure prediction (CSP) : Use software like Mercury or Materials Studio to model packing motifs and hydrogen-bonding networks.

- Docking studies : For cocrystals, simulate interactions with coformers (e.g., carboxylic acids) using AutoDock Vina.

- Thermodynamic analysis : Calculate lattice energies via PIXELC or DMACRYS to identify the most stable polymorph .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.